molecular formula C24H22N2O4 B11310819 N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310819
M. Wt: 402.4 g/mol
InChI Key: VYKQPHVATGKXJV-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a chromene ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.

    Synthesis of the Chromene Ring: The chromene ring is formed through a Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst.

    Coupling of Quinoline and Chromene Rings: The quinoline and chromene rings are coupled through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • N-(8-butoxyquinolin-5-yl)-2-chloro-acetamide
  • 1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)-thiourea

Uniqueness

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a quinoline moiety and a chromene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-8-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-3-4-13-29-20-11-10-18(16-9-6-12-25-22(16)20)26-24(28)21-14-19(27)17-8-5-7-15(2)23(17)30-21/h5-12,14H,3-4,13H2,1-2H3,(H,26,28)

InChI Key

VYKQPHVATGKXJV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=CC=CC(=C4O3)C)C=CC=N2

Origin of Product

United States

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